molecular formula C22H23N5O3S B2605298 N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-46-2

N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2605298
CAS No.: 872613-46-2
M. Wt: 437.52
InChI Key: GNEAAMBBLSNLGR-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a structurally complex small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a 4-phenylpiperazine moiety and a benzamide side chain. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are recognized for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c28-20(27-13-11-26(12-14-27)18-9-5-2-6-10-18)16-31-22-25-24-19(30-22)15-23-21(29)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEAAMBBLSNLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carbon disulfide under basic conditions.

    Attachment of the phenylpiperazine group: This step often involves nucleophilic substitution reactions where the oxadiazole intermediate reacts with a phenylpiperazine derivative.

    Introduction of the benzamide moiety: This final step can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods for such compounds may involve optimization of these steps to improve yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the oxadiazole ring or the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzamide moiety, often using halogenated reagents or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds have shown promising results in inhibiting bacterial growth at low concentrations .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Research indicates that compounds like N-((5-(4-methylphenyl)-diazenyl)-4-phenyloxadiazole derivatives demonstrate cytotoxic effects against cancer cell lines, including glioblastoma . These studies often utilize assays to evaluate cell viability and apoptosis induction.

Anti-Diabetic Activity

Recent investigations into the anti-diabetic properties of oxadiazole derivatives have revealed their ability to lower blood glucose levels in diabetic models. For example, specific compounds have shown effectiveness in reducing glucose levels in Drosophila melanogaster, indicating potential for further development as therapeutic agents for diabetes .

Case Studies

StudyFocusFindings
Prajapati et al. (2011)Antimicrobial ActivitySynthesized various amides and screened them for antibacterial activity against E. coli and S. aureus, demonstrating significant inhibition .
PMC Article (2022)Anticancer StudiesEvaluated the cytotoxic effects of oxadiazole derivatives on glioblastoma cells, showing significant apoptosis .
Recent Research (2022)Anti-Diabetic ActivityCompounds demonstrated a reduction in glucose levels in a genetically modified diabetic model .

Mechanism of Action

The mechanism of action of N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

  • Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole-benzamide scaffold but differ in substituents.
  • Activity : Both compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (IC₅₀ values in the low micromolar range) .
  • Key Difference : The target compound’s 4-phenylpiperazine group may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration compared to LMM5/LMM11’s sulfamoyl and arylalkyl substituents .

N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8)

  • Structure : Features a benzamide-linked 1,3,4-oxadiazole core with a 5-chlorothiophene substituent (vs. the target’s 4-phenylpiperazine-thioether group) .
  • Synthesis : Prepared via benzoylation of a preformed oxadiazole intermediate, similar to methodologies applicable to the target compound .
Thiadiazole and Oxadiazole Hybrids

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l)

  • Structure : Replaces the oxadiazole core with a thiadiazole ring and substitutes piperidine for 4-phenylpiperazine .
  • Activity : These derivatives exhibit acetylcholinesterase (AChE) inhibitory activity (IC₅₀: 0.89–3.12 µM), suggesting the target compound’s piperazine group could similarly modulate enzyme interactions .

2.2.2. N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (Compound 5)

  • Structure : Combines sulfamoyl, oxazole, and thiazole moieties with a benzamide group .
  • Activity : Demonstrates broad-spectrum antimicrobial activity, highlighting the importance of sulfonamide and heterocyclic substituents in bioactivity .
Functional Group Variations and Bioactivity Trends
Compound Core Structure Key Substituents Reported Activity Reference
Target Compound 1,3,4-Oxadiazole 4-Phenylpiperazine-thioether, Benzamide Not explicitly reported
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, Sulfamoyl Antifungal (IC₅₀: 2.1 µM)
Compound 8 1,3,4-Oxadiazole 5-Chlorothiophene, Benzamide Synthetic intermediate
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-thiadiazole 1,3,4-Thiadiazole Piperidine, Benzamide AChE inhibition (IC₅₀: 0.89–3.12 µM)
Compound 5d () 1,3,4-Oxadiazole 5-Bromobenzofuran, 4-Fluorophenyl Tyrosinase inhibition

Key Observations :

Substituent Impact : The 4-phenylpiperazine group in the target compound may enhance CNS-targeted activity compared to LMM5’s antifungal focus or thiadiazole derivatives’ AChE inhibition .

Sulfur Linkages : Thioether and sulfamoyl groups (as in the target compound and LMM5/LMM11) improve membrane permeability and enzyme binding .

Benzamide Role : The benzamide moiety is a conserved feature across analogues, likely contributing to stability and target affinity .

Biological Activity

N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, neuroprotective effects, and potential applications in drug discovery.

Chemical Structure

The compound features a complex structure that includes:

  • 1,3,4-Oxadiazole Ring : Known for various biological activities.
  • Piperazine Moiety : Often associated with neuroactive compounds.
  • Benzamide Group : Commonly linked to pharmacological agents.

Anticancer Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies indicated that derivatives of oxadiazole showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For example, a related compound demonstrated an IC50 of 0.65 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41
5cHeLa1.50

The mechanism underlying the anticancer activity appears to involve:

  • Induction of Apoptosis : Compounds have been shown to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Some derivatives have been observed to arrest the cell cycle at the G0-G1 phase, indicating a potential mechanism for their cytotoxic effects .

Neuroprotective Effects

The presence of the piperazine moiety suggests potential neuroprotective properties:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's . For instance, certain derivatives showed IC50 values below 1 µM against AChE.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Neuroprotective Studies : In models of Alzheimer's disease, compounds similar to this compound exhibited significant improvement in cognitive functions in rodent models .

Q & A

Q. Critical Parameters :

  • Purity of intermediates (monitored by TLC/HPLC).
  • Reaction pH (maintained at 8–9 for thioether formation).
  • Yield optimization via inert atmosphere (N₂) for oxidation-sensitive steps .

Basic: How to confirm the structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (piperazine CH₂), δ 7.2–7.8 ppm (aromatic protons), and δ 8.1 ppm (amide NH) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (oxadiazole C=O) and 165 ppm (benzamide C=O) .
  • HRMS : Exact mass calculated for C₂₃H₂₅N₅O₃S ([M+H]⁺): 468.1702; deviation <2 ppm confirms purity .
  • IR : Stretching bands at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N of oxadiazole) .

Validation : Compare with synthesized reference standards and computational simulations (e.g., Gaussian DFT) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATPase inhibition vs. cell viability assays) .
  • Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
  • Off-target effects : Perform counter-screening against related receptors (e.g., dopamine D2 vs. 5-HT1A) .

Case Study : Conflicting IC₅₀ values for kinase inhibition (5 nM vs. 50 nM) were resolved by verifying ATP concentration (1 mM vs. 10 µM) in assays .

Advanced: How to design SAR studies targeting the 4-phenylpiperazine moiety?

Answer:

  • Substitution patterns : Replace phenyl with pyridyl (electron-deficient) or naphthyl (bulky) to modulate receptor affinity .
  • Chain length : Vary the ethyl linker between piperazine and oxadiazole to optimize steric and electronic effects .
  • Pharmacophore modeling : Use Schrödinger’s Phase to map hydrogen-bond acceptors (oxadiazole O/N) and hydrophobic regions (phenyl ring) .

Q. Key Findings :

  • Methoxy substitution on phenyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in liver microsomes) .
  • Fluorine introduction enhances blood-brain barrier permeability (logBB = -0.3 → +0.2) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., PI3Kγ PDB: 3L54) with scoring functions adjusted for π-π stacking (piperazine-phenyl) .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of hydrogen bonds (oxadiazole-S with Cys-829) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Lys-890→Ala) to validate target engagement .

Validation : Compare with X-ray co-crystallography (if available) or mutagenesis data .

Basic: How to assess metabolic stability in vitro?

Answer:

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH (1 mM) for 60 min .
  • Analytical method : Use LC-MS/MS to quantify parent compound depletion (half-life <30 min indicates rapid metabolism) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms (IC₅₀ >10 µM preferred) .

Optimization : Introduce deuterium at metabolically labile positions (e.g., CH₂→CD₂ in the ethyl linker) .

Advanced: How to address poor aqueous solubility during formulation?

Answer:

  • Salt formation : React with HCl or maleic acid to improve solubility (>5 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) via solvent evaporation .
  • Co-crystallization : Screen with succinic acid or caffeine to enhance dissolution rate (50% release in 15 min) .

Advanced: What crystallography techniques determine its solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (CH₃CN/H₂O, 4°C) .
  • Data refinement : Use SHELXL for structure solution (R-factor <0.05) .
  • Key metrics :
    • Torsion angles : Oxadiazole-phenylpiperazine dihedral angle (~45° indicates planar flexibility) .
    • Hydrogen bonds : N-H⋯O interactions between benzamide and oxadiazole .

Advanced: How to profile off-target toxicity in early-stage development?

Answer:

  • hERG assay : Patch-clamp testing (IC₅₀ >10 µM to avoid cardiac risks) .
  • Genotoxicity : Ames test (≤2-fold revertant increase vs. control) .
  • Cytokine release : Screen for IL-6/TNF-α induction in PBMCs (ELISA) .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • CETSA : Measure thermal stabilization of target proteins (ΔTₘ ≥2°C) .
  • Pull-down assays : Use biotinylated probes and streptavidin beads for affinity capture (Western blot validation) .
  • BRET/FRET : Monitor real-time ligand-receptor interactions in live cells .

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